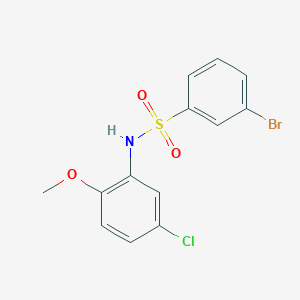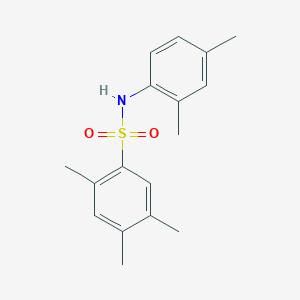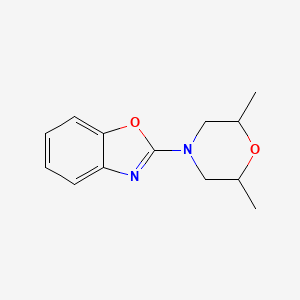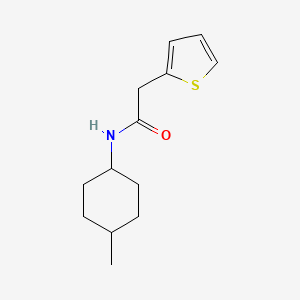![molecular formula C12H14N4OS B7523122 2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7523122.png)
2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a methoxyphenyl group attached to a pyrimidine ring through a methylsulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and methylsulfanyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps such as:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the methoxyphenyl group: This step may involve nucleophilic substitution reactions.
Introduction of the methylsulfanyl group: This can be done through thiolation reactions using sulfur-containing reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyrimidine ring or the sulfur-containing group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring or the pyrimidine core.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced pyrimidine derivatives.
Substitution products: Various substituted pyrimidines depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core and have been studied for similar applications.
Methoxyphenyl-substituted pyrimidines: These compounds have similar structural features and may exhibit comparable biological activities.
Uniqueness: 2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. Its methoxyphenyl and methylsulfanyl groups may enhance its reactivity and interaction with biological targets compared to other pyrimidine derivatives.
属性
IUPAC Name |
2-[(2-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-17-9-5-3-2-4-8(9)7-18-12-15-10(13)6-11(14)16-12/h2-6H,7H2,1H3,(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZXOIWJFOIXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7523050.png)




![4-[3-(3-Chloro-4-methylphenyl)propanoyl]piperazin-2-one](/img/structure/B7523087.png)
![2-[[5-(4-chlorophenyl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7523099.png)



![1-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7523140.png)
![Ethyl 4-[3-(4-sulfamoylphenyl)propanoylamino]benzoate](/img/structure/B7523147.png)
![N-methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzamide](/img/structure/B7523150.png)
